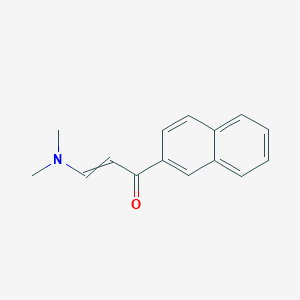
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- is an organic compound that belongs to the class of enaminones. Enaminones are compounds that contain both an enamine and a ketone functional group. This particular compound is known for its applications in various fields, including dyeing, antimicrobial activities, and as a building block for more complex chemical structures .
Méthodes De Préparation
The synthesis of 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . The reaction conditions often include heating and the use of solvents such as toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the dimethylamino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Applications De Recherche Scientifique
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death . In antitumor research, it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- include other enaminones and dimethylamino derivatives. For example:
N,N-Dimethyl-1,3-diaminopropane: Used in similar synthetic applications.
N,N-Dimethyl enaminones: These compounds also serve as building blocks for heterocycles and have similar biological activities. The uniqueness of 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H15NO |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
3-(dimethylamino)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H15NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3 |
Clé InChI |
IUVYDBZSZDZCMG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














